Methyl 3-[2-(dimethylamino)acetamido]propanoate
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Overview
Description
Methyl 3-[2-(dimethylamino)acetamido]propanoate is a versatile chemical compound used in various scientific research fields. It serves as a building block for synthesizing numerous compounds, contributing to advancements in drug discovery, materials science, and chemical biology.
Mechanism of Action
Amines
, such as dimethylamine, are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Esters
, like methyl propionate, are common compounds in organic chemistry and biology. They are characterized by a carbonyl adjacent to an ether functional group. They are often synthesized for use in fragrances and flavors or for their physical properties (for example, polymers including polyesters and lipids) .
The environment in which a reaction takes place can greatly influence the action of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in reactions such as esterification, amidation, and alkylation
Molecular Mechanism
It is known that it can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation
Metabolic Pathways
It is known that it can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(dimethylamino)acetamido]propanoate typically involves the reaction of dimethylaminoacetyl chloride with methyl 3-aminopropanoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(dimethylamino)acetamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[2-(dimethylamino)acetamido]propanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in drug discovery and development, particularly in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dimethylamino)propanoate
- Methyl N,N-dimethyl-β-alanine
- Methyl N,N-dimethyl-β-aminopropionate
Uniqueness
Methyl 3-[2-(dimethylamino)acetamido]propanoate stands out due to its unique structural features, which confer specific reactivity and binding properties. The presence of both the dimethylamino and acetyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-10(2)6-7(11)9-5-4-8(12)13-3/h4-6H2,1-3H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQGMRCESSDDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1696128-99-0 |
Source
|
Record name | methyl 3-[2-(dimethylamino)acetamido]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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